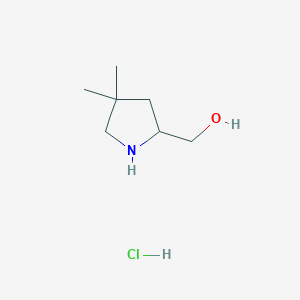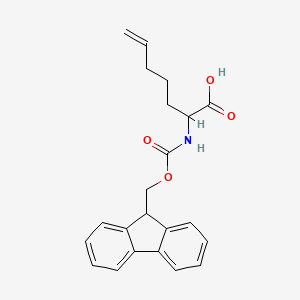![molecular formula C13H12FNO2S B1450462 2-[2-(2-Fluorphenyl)-1,3-thiazol-4-yl]-2-methylpropansäure CAS No. 1267544-59-1](/img/structure/B1450462.png)
2-[2-(2-Fluorphenyl)-1,3-thiazol-4-yl]-2-methylpropansäure
Übersicht
Beschreibung
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden für ihr Potenzial als Antioxidantien erkannt. Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden, die durch freie Radikale verursacht werden, die zu verschiedenen chronischen Krankheiten führen können. Die Struktur von Thiazolen ermöglicht es ihnen, als freie Radikalfänger zu wirken, wodurch der oxidative Stress in biologischen Systemen reduziert wird .
Analgetische und entzündungshemmende Aktivität
Die analgetischen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung von Schmerzmitteln. Darüber hinaus sind ihre entzündungshemmenden Wirkungen vorteilhaft für die Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis. Diese duale Aktivität kann besonders wertvoll sein, um Medikamente zu entwickeln, die sowohl Schmerzen als auch Entzündungen gleichzeitig angehen .
Antibakterielle und Antimykotische Aktivität
Thiazolderivate zeigen eine signifikante antibakterielle und antimykotische Aktivität, was sie zu Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika macht. Diese Eigenschaften sind im Kampf gegen arzneimittelresistente Bakterien- und Pilzstämme unerlässlich .
Antivirale Aktivität
Forschungen haben gezeigt, dass Thiazole gegen verschiedene Viren, einschließlich HIV, wirksam sein können. Diese antivirale Aktivität ist entscheidend für die Entwicklung von Behandlungen für Virusinfektionen, für die es derzeit nur begrenzte therapeutische Optionen gibt .
Neuroprotektive Aktivität
Neurodegenerative Erkrankungen wie Alzheimer und Parkinson könnten möglicherweise mit Thiazolderivaten behandelt werden, da diese neuroprotektive Eigenschaften besitzen. Diese Verbindungen können zur Aufrechterhaltung der neuronalen Gesundheit und zur Verhinderung von neuronalen Schäden beitragen .
Antitumor- und zytotoxische Aktivität
Es wurde berichtet, dass Thiazolderivate Antitumor- und zytotoxische Aktivitäten aufweisen, was sie zu vielversprechenden Wirkstoffen in der Krebstherapie macht. Sie können die Apoptose in Tumorzellen induzieren und so das Tumorwachstum und die Proliferation hemmen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds, such as thiazole and indole derivatives, have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their physicochemical properties, the biological environment, and the specific characteristics of their targets .
Eigenschaften
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNMEKLBMLMCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)

![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)


![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)



